2-Hydroxy-2-methylpentanoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxy-2-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid (HMVA), is an organic acid generated by L-isoleucine metabolism It’s known that organic acids, including hmva, are important contributors to the antifungal potential of certain bacterial species .
Mode of Action
It’s known that hydroxy fatty acids (hfas) such as hmva have been reported for their antifungal activities . These compounds likely interact with fungal cells, disrupting their normal functions and leading to their inhibition or death.
Biochemical Pathways
This compound is a product of L-isoleucine metabolism . It’s derived from the reduction of 2-Keto-3-methylvaleric acid (KMVA), possibly through the action of a lactate dehydrogenase
Result of Action
The primary known result of the action of this compound is its antifungal activity . It’s been found that various metabolites isolated from non-dairy sources, including HMVA, showed antifungal activity especially against Aspergillus species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and solubility can affect its distribution and availability in different environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methylpentanoic acid can be synthesized through several methods:
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Oxidation of Alcohols: : One common method involves the oxidation of 2-methyl-2-pentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.
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Hydrolysis of Esters: : Another method involves the hydrolysis of 2-hydroxy-2-methylpentanoate esters. This can be achieved by treating the ester with a strong acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under reflux conditions.
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Grignard Reaction: : The Grignard reaction can also be employed to synthesize this compound. This involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with ethyl 2-oxopentanoate followed by acidic workup.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Continuous flow reactors and catalytic oxidation methods are often employed to enhance yield and purity. The choice of method depends on factors such as availability of raw materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Hydroxy-2-methylpentanoic acid can undergo oxidation to form 2-oxo-2-methylpentanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to 2-methyl-2-pentanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Esterification: : this compound can react with alcohols in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Esterification: Alcohols, sulfuric acid (H2SO4), reflux conditions.
Major Products Formed
Oxidation: 2-Oxo-2-methylpentanoic acid.
Reduction: 2-Methyl-2-pentanol.
Esterification: 2-Hydroxy-2-methylpentanoate esters.
Scientific Research Applications
2-Hydroxy-2-methylpentanoic acid has several scientific research applications:
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Chemistry: : It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
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Biology: : The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
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Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain metabolic disorders.
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Industry: : It is used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of various compounds.
Comparison with Similar Compounds
2-Hydroxy-2-methylpentanoic acid can be compared with other similar compounds such as:
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2-Hydroxy-3-methylpentanoic acid: : This compound has a hydroxy group at the second carbon and a methyl group at the third carbon, similar to this compound. the position of the methyl group differs, leading to variations in chemical properties and reactivity.
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2-Hydroxy-2-methylbutanoic acid: : This compound has a shorter carbon chain compared to this compound. The difference in chain length affects its physical and chemical properties.
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2-Hydroxy-2-methylhexanoic acid: : This compound has a longer carbon chain compared to this compound. The increased chain length influences its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-2-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-6(2,9)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZUWIUHAKFHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330093 | |
Record name | 2-hydroxy-2-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28892-68-4 | |
Record name | NSC189698 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-2-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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